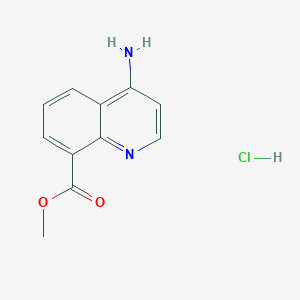

Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Overview

Description

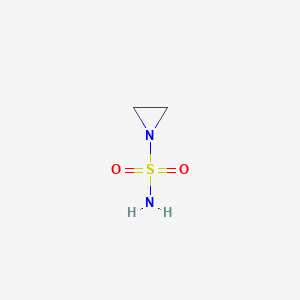

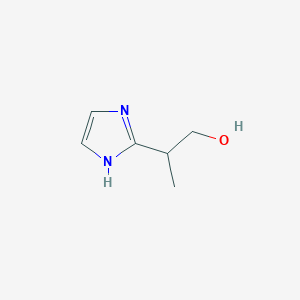

“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” is a chemical compound with the CAS number 1447608-03-8 . It has a molecular weight of 238.67 and a molecular formula of C11H11ClN2O2 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3,(H2,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.67 . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Fluorescent Probes for Zinc Ion Determination

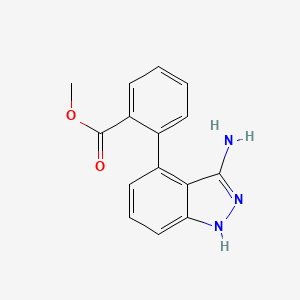

Methyl 4-aminoquinoline-8-carboxylate hydrochloride, as part of the 8-aminoquinoline derivatives, has been explored for its potential in the development of fluorescent probes, particularly for the detection of zinc ions. This application is significant due to the importance of accurately measuring zinc levels in various environmental and biological contexts. The introduction of carboxamide groups into the 8-aminoquinoline molecule has been a trend to enhance water solubility and cell membrane permeability, making these derivatives suitable for biological applications. These derivatives show promise due to their fast reactivity, good selectivity, and bio-compatibility, especially in biological contexts (Mohamad et al., 2021).

Fluorescent Chemosensors for Zinc Detection

Extending the application in zinc ion detection, 8-amidoquinoline derivatives, which include this compound, have been extensively studied for their effectiveness and potential as recognition probes in fluorescent chemosensors. These studies have targeted several aspects including binding studies via titration, detection limits, interference studies, and validation of the studies. This systematic review of the research underlines the importance of these derivatives in the development of fluorescent chemosensors for zinc, highlighting the need for further studies to enhance the sensing criteria of the zinc sensors (Hassan et al., 2020).

Potential as Antiprotozoal Drugs

Furthermore, 8-aminoquinoline analogs, which relate to the chemical structure of this compound, have been reviewed for their broader efficacy and reduced toxicity in the treatment of protozoal infections. The extensive derivatization approaches and a better understanding of the structure-activity relationships have led to the discovery of novel 8-aminoquinoline analogs with improved pharmacologic profiles and reduced toxicity. These developments suggest a potential for these compounds, including this compound, in public health as future antiprotozoals (Tekwani & Walker, 2006).

properties

IUPAC Name |

methyl 4-aminoquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEAROBFQPXTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3103608.png)

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)

![5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B3103669.png)

![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)